![molecular formula C12H18ClN3O2S B8548402 1-[(6-chloro-3-pyridinyl)sulfonyl]-N,N-dimethyl-4-Piperidinamine](/img/structure/B8548402.png)
1-[(6-chloro-3-pyridinyl)sulfonyl]-N,N-dimethyl-4-Piperidinamine
概要
説明
1-[(6-chloro-3-pyridinyl)sulfonyl]-N,N-dimethyl-4-Piperidinamine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a dimethylamine group and a sulfonyl group attached to a chloropyridine moiety. Its distinct chemical properties make it a valuable subject for research in organic chemistry, pharmacology, and materials science.
準備方法
The synthesis of 1-[(6-chloro-3-pyridinyl)sulfonyl]-N,N-dimethyl-4-Piperidinamine typically involves multiple steps, starting with the preparation of the chloropyridine sulfonyl chloride intermediate. This intermediate is then reacted with N,N-dimethylpiperidin-4-amine under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane, with triethylamine acting as a base to neutralize the hydrochloric acid byproduct .
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents to minimize impurities and byproducts.
化学反応の分析
1-[(6-chloro-3-pyridinyl)sulfonyl]-N,N-dimethyl-4-Piperidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol, depending on the reducing agent used.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[(6-chloro-3-pyridinyl)sulfonyl]-N,N-dimethyl-4-Piperidinamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into its pharmacological properties has shown potential for developing new therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it useful in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 1-[(6-chloro-3-pyridinyl)sulfonyl]-N,N-dimethyl-4-Piperidinamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biological molecules, altering their function and activity.
類似化合物との比較
Similar compounds to 1-[(6-chloro-3-pyridinyl)sulfonyl]-N,N-dimethyl-4-Piperidinamine include other sulfonyl-substituted piperidines and chloropyridine derivatives. For example:
1-(6-Chloropyridin-3-ylsulfonyl)piperazine: This compound shares the chloropyridine sulfonyl group but has a piperazine ring instead of a piperidine ring.
1-(6-Chloropyridin-3-ylsulfonyl)-1,2,3,4-tetrahydroquinoline: This compound features a tetrahydroquinoline ring, offering different pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C12H18ClN3O2S |
|---|---|
分子量 |
303.81 g/mol |
IUPAC名 |
1-(6-chloropyridin-3-yl)sulfonyl-N,N-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C12H18ClN3O2S/c1-15(2)10-5-7-16(8-6-10)19(17,18)11-3-4-12(13)14-9-11/h3-4,9-10H,5-8H2,1-2H3 |
InChIキー |
HXKGJVGBODUHFU-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 1-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxylate](/img/structure/B8548325.png)
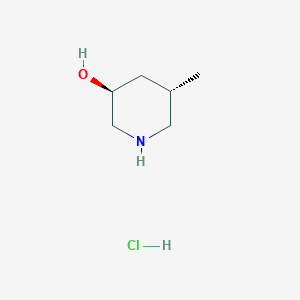
![(R)(+)-2-[4-(5-chloro-3-fluoropyridin-2-yloxy)-phenoxy]-propionic acid propinyl ester](/img/structure/B8548335.png)
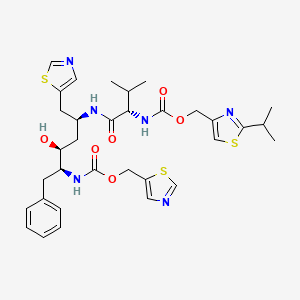
![Tert-butyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B8548350.png)
![2-Butanone, 1-chloro-3-[(tetrahydro-2H-pyran-2-yl)oxy]-, (3R)-](/img/structure/B8548352.png)
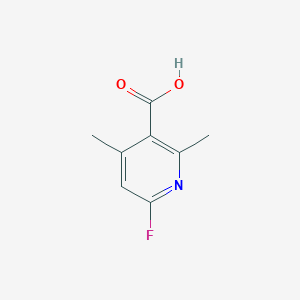


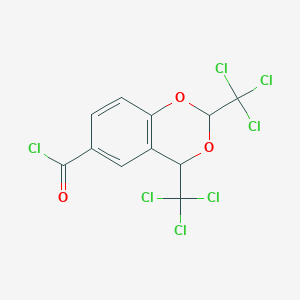
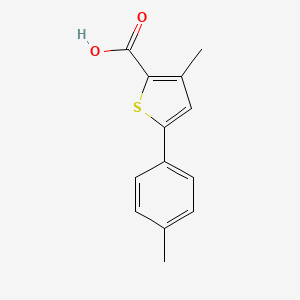
![3-methylthio-4H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B8548414.png)
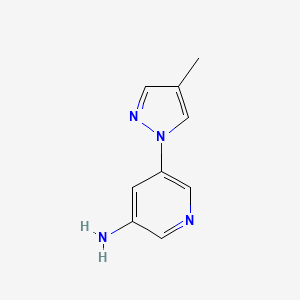
![6-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B8548421.png)
